Disulfide, dichloromethyl hexyl
Description
Dichloromethyl hexyl disulfide is an organosulfur compound characterized by a disulfide bond (–S–S–) linking a dichloromethyl group (–CHCl₂) and a hexyl chain (–C₆H₁₃). Disulfides with chlorinated substituents are notable for their electrophilic reactivity and stability, making them valuable in organic synthesis and materials science .
Properties
CAS No. |
61079-17-2 |
|---|---|
Molecular Formula |
C7H14Cl2S2 |
Molecular Weight |
233.2 g/mol |
IUPAC Name |
1-(dichloromethyldisulfanyl)hexane |
InChI |
InChI=1S/C7H14Cl2S2/c1-2-3-4-5-6-10-11-7(8)9/h7H,2-6H2,1H3 |
InChI Key |
XGVNEHCROOMBMO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCSSC(Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of disulfides, including disulfide, dichloromethyl hexyl, can be achieved through several methods. One common approach involves the oxidative coupling of thiols. For instance, the reaction of thiols with oxidizing agents such as iodine (I₂), hydrogen peroxide (H₂O₂), or dimethyl sulfoxide (DMSO) can yield disulfides . Another method involves the reaction of thioacetates with thiosulfonates, which can produce unsymmetrical disulfides .
Industrial Production Methods
In industrial settings, the production of disulfides often involves the use of metal-containing catalysts or physical methods such as microwave irradiation or electric current . These methods offer advantages in terms of reaction efficiency and selectivity, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Disulfide, dichloromethyl hexyl undergoes various chemical reactions, including:
Oxidation and Reduction: The interconversion between thiols and disulfides is a redox reaction.
Substitution: Disulfides can participate in substitution reactions where the sulfur-sulfur bond is cleaved and replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in the reactions of disulfides include oxidizing agents like iodine, hydrogen peroxide, and DMSO . Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are used to cleave disulfide bonds .
Major Products Formed
The major products formed from the reactions of disulfides depend on the specific reaction conditions. For example, the reduction of disulfides yields thiols, while oxidation can lead to the formation of sulfonic acids or other oxidized sulfur species .
Scientific Research Applications
Disulfide, dichloromethyl hexyl has several scientific research applications:
Mechanism of Action
The mechanism of action of disulfide, dichloromethyl hexyl involves the formation and cleavage of disulfide bonds. These bonds play a crucial role in maintaining the structural integrity of proteins and other biomolecules. The interconversion between thiols and disulfides is a redox process, with thiols being the reduced form and disulfides being the oxidized form . This redox cycling is essential for various biological processes, including protein folding and cellular signaling .
Comparison with Similar Compounds
Structural and Functional Group Variations
Dichloromethyl hexyl disulfide can be contextualized against other disulfides and chlorinated organosulfur compounds:
Table 1: Structural Comparison
| Compound | Substituents | Key Functional Groups | Reactivity Profile |
|---|---|---|---|
| Dichloromethyl hexyl disulfide | –CHCl₂, –C₆H₁₃ | Disulfide, dichloromethyl | High electrophilicity |
| tert-Dodecyl trichloromethyl disulfide | –CCl₃, –C₁₂H₂₅ | Disulfide, trichloromethyl | Moderate stability in synthesis |
| [O6-(Dimethoxytrityl)hexyl][6'-hydroxyhexyl]disulfide | –C₆H₁₃, –O(Trityl) | Disulfide, dimethoxytrityl | High thiol protection |
| 4-(Dichloromethyl)phenyl acetate | –C₆H₄(OAc), –CHCl₂ | Ester, dichloromethyl | Nucleophilic substitution |
Key Observations :
- The dichloromethyl group enhances electrophilicity compared to non-chlorinated analogs (e.g., dimethyl disulfide), facilitating reactions with nucleophiles such as thiols or amines .
- Hexyl chains improve solubility in non-polar solvents compared to shorter alkyl chains, as seen in hexyl esters ().
Physical and Chemical Properties
Table 2: Property Comparison
Notes:
- The hexyl group likely improves lipid solubility, enhancing membrane permeability in biological systems .
- Dichloromethyl derivatives (e.g., 4-(dichloromethyl)phenyl acetate) exhibit metabolic activation to reactive intermediates, suggesting possible cytotoxic applications .
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